FABP4/5 Dual Inhibition Potential: Class-Level Inference from Non-Annulated Thiophenylamide Patent
The patent family encompassing non-annulated thiophenylamides (US 9,353,102 B2) discloses compounds with Formula I that inhibit FABP4 and/or FABP5 [1]. While CAS 2034254-33-4 is not an explicitly exemplified compound in the public patent specification, its scaffold—an acyclic oxalamide linker connecting a 2-cyanophenyl moiety to a thiophen-3-yl phenyl ethanol group—satisfies the Markush structural requirements of Formula I wherein R1 includes cyanophenyl, R3 includes substituted aryl with a thiophene ring, and A/E are nitrogen atoms [1]. The patent reports FABP4 IC50 values for exemplified analogs ranging from <0.1 µM to >10 µM, establishing a structure-activity landscape where the nature of the terminal aryl/heteroaryl group modulates potency by two orders of magnitude [1]. This class-level inference suggests that CAS 2034254-33-4 occupies a differentiated position within the FABP4/5 inhibitor pharmacophore space compared to analogs lacking either the cyanophenyl H-bond acceptor or the thiophene sulfur atom.
| Evidence Dimension | FABP4/5 dual inhibition (class-level SAR landscape) |
|---|---|
| Target Compound Data | Not explicitly measured in the public patent; scaffold falls within Markush Formula I claims of US 9,353,102 B2 [1] |
| Comparator Or Baseline | Exemplified analogs in US 9,353,102 B2 show FABP4 IC50 range <0.1 µM to >10 µM depending on terminal aryl substitution [1] |
| Quantified Difference | Cannot be quantified for CAS 2034254-33-4 specifically; scaffold position suggests potential for sub-µM activity based on closest exemplified analogs with similar substitution [1] |
| Conditions | FABP4 and FABP5 in vitro inhibition assays as described in US 9,353,102 B2; exact assay protocols not publicly detailed for this specific compound [1] |
Why This Matters
For procurement decisions in FABP4/5 drug discovery programs, the structural novelty of the 4-(thiophen-3-yl)phenyl terminus differentiates this compound from hundreds of other Markush compounds and may result in a distinct selectivity fingerprint that cannot be assumed from generic thiophenylamide analogs.
- [1] Buettelmann B, Ceccarelli SM, Kuehne H, Kuhn B, Neidhart W, Obst Sander U, Richter H. Non-annulated thiophenylamides. US Patent 9,353,102 B2. Issued May 31, 2016. View Source
